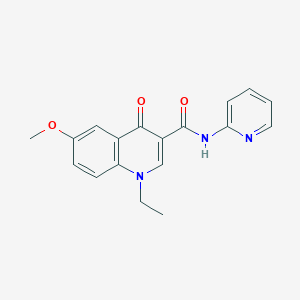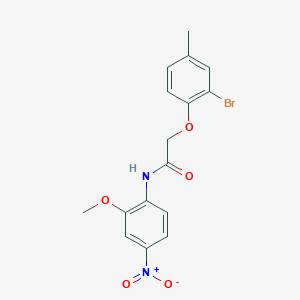
3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as BPTP, is a chemical compound that belongs to the pyrazole class of organic compounds. It has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, fungal growth, and bacterial cell wall synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, and peptidoglycan, a major component of the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to disrupt the fungal cell membrane and inhibit the growth of bacterial cells. This compound has been found to have low toxicity towards normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its ease of synthesis, low toxicity towards normal cells, and broad-spectrum activity against cancer cells, fungi, and bacteria. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research of 3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential as a lead compound for the development of novel anticancer, antifungal, and antibacterial agents. Another direction is to explore the structure-activity relationship of this compound and its analogs to optimize its biological activity and pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction between 4-bromoacetophenone, thiophene-2-carbaldehyde, and phenylhydrazine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate Schiff base, which is then reduced to yield this compound. The purity and yield of the product can be enhanced by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2S/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRJNZPSRSCDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)

![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)
![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4982615.png)

